1-(3,4-Dichlorophenyl)cyclopropane-1-methanamine
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Overview
Description
1-(3,4-Dichlorophenyl)cyclopropane-1-methanamine is a chemical compound with the molecular formula C10H11Cl2N It is characterized by a cyclopropane ring attached to a methanamine group and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)cyclopropane-1-methanamine typically involves the reaction of 3,4-dichlorophenylacetonitrile with cyclopropylamine. The reaction is carried out under controlled conditions, often using a solvent such as ethanol or methanol. The mixture is heated to reflux, and the reaction proceeds over several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorophenyl)cyclopropane-1-methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
1-(3,4-Dichlorophenyl)cyclopropane-1-methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)cyclopropane-1-methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-cyclobutyl-1-(3,4-dichlorophenyl)methanamine: Similar in structure but with a cyclobutyl ring instead of a cyclopropane ring.
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: Contains a dichlorophenyl group but differs in the rest of the structure.
Uniqueness
1-(3,4-Dichlorophenyl)cyclopropane-1-methanamine is unique due to its cyclopropane ring, which imparts specific steric and electronic properties. This uniqueness makes it valuable in the synthesis of novel compounds and in studying its interactions with biological targets.
Properties
Molecular Formula |
C10H11Cl2N |
---|---|
Molecular Weight |
216.10 g/mol |
IUPAC Name |
[1-(3,4-dichlorophenyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C10H11Cl2N/c11-8-2-1-7(5-9(8)12)10(6-13)3-4-10/h1-2,5H,3-4,6,13H2 |
InChI Key |
WGIWUCJRJIKJAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CN)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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